molecular formula C17H13BrN2O3 B12889564 N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-40-1

N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12889564
CAS No.: 61643-40-1
M. Wt: 373.2 g/mol
InChI Key: OVUBVPWYUFFPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative designed for research into immunomodulatory and anti-infective agents. Its structure incorporates a 5-methylisoxazole carboxamide core, a scaffold recognized for its significant biological activity. This core structure is shared with known immunomodulating drugs like Leflunomide, an active agent used in the treatment of rheumatoid arthritis . The molecular design further integrates a 4-(4-bromophenoxy)phenyl moiety, a feature intended to enhance lipophilicity and potentially influence bioactivity and membrane permeability in a research setting . Oxazole derivatives represent a privileged structure in medicinal chemistry and are the subject of extensive investigation for a wide spectrum of biological activities. Research on analogous compounds has demonstrated promising potential in antimicrobial assays against resistant bacterial strains, including Gram-positive pathogens like Enterococcus faecium . Furthermore, the 1,2-oxazole scaffold is found in compounds evaluated for antioxidant properties using established in vitro assays such as DPPH and ABTS . The presence of the bromine atom on the phenoxy group suggests potential for use in further structure-activity relationship (SAR) studies and as a synthetic handle for the development of more complex chemical entities via cross-coupling reactions . This compound is offered as a tool for qualified researchers to explore these and other novel therapeutic pathways. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61643-40-1

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13BrN2O3/c1-11-16(10-19-23-11)17(21)20-13-4-8-15(9-5-13)22-14-6-2-12(18)3-7-14/h2-10H,1H3,(H,20,21)

InChI Key

OVUBVPWYUFFPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • α-Bromo ketones or α-hydroxy ketones serve as pivotal intermediates for oxazole ring formation.
  • The oxazole ring is typically formed via intramolecular cyclization of these intermediates under acidic or basic conditions.
  • For example, α-bromo ketones react with thiazolidinedione or related nucleophiles to form oxazolone intermediates, which can be further functionalized.

Cyclization Methods

  • Condensation with potassium cyanate followed by intramolecular cyclization under acidic conditions is a common method to obtain substituted 4-phenyl-oxazol-2-one derivatives.
  • Alternatively, intramolecular cyclization of intermediates formed by condensation of α-bromo ketones with nucleophiles under basic conditions (e.g., LiOH or t-BuOK) is employed to yield 5-substituted oxazolones.
  • The Robinson-Gabriel reaction (phosphoryl trichloride-mediated cyclodehydration) is used for intramolecular condensation and dehydration to form oxazole rings from amide precursors.

Specific Preparation of N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

While direct literature on this exact compound is limited, the preparation can be inferred from closely related synthetic schemes:

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of α-bromo ketone intermediate Starting from bromophenyl derivatives, Pd-catalyzed cross-coupling with boronic esters, followed by bromination with N-bromosuccinimide (NBS) at low temperature α-Bromo ketone with bromophenyl substituent
2 Cyclization to oxazolone Condensation with thiazolidinedione or potassium cyanate, followed by intramolecular cyclization under acidic/basic conditions 5-methyl-1,2-oxazole-4-one core
3 Carboxamide formation Reaction of oxazolone intermediate with 4-(4-bromophenoxy)phenyl isocyanate or in situ generated isocyanate Formation of this compound

This approach aligns with the synthetic strategies described in the literature for similar oxazole carboxamides.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Notes
α-Bromo ketone synthesis Pd-catalyzed cross-coupling + bromination Bromophenyl derivatives, boronic pinacol ester, NBS Pd catalyst, low temp for bromination Enables introduction of bromophenyl moiety
Oxazole ring formation Condensation + intramolecular cyclization Potassium cyanate or thiazolidinedione Acidic or basic medium Forms 1,2-oxazole core with methyl substitution
Carboxamide coupling Reaction with isocyanate 4-(4-bromophenoxy)phenyl isocyanate or amine + Boc2O/triphosgene Standard amide bond formation conditions Attaches the aromatic carboxamide substituent

Research Findings and Optimization Notes

  • The choice of cyclization conditions (acidic vs. basic) affects yield and regioselectivity of the oxazole ring formation.
  • In situ generation of isocyanates from amines using Boc anhydride or triphosgene improves reaction efficiency and avoids handling unstable isocyanates.
  • Pd-catalyzed cross-coupling reactions for bromophenyl intermediates require careful control of temperature and catalyst loading to maximize yield and minimize side reactions.
  • Purification and characterization protocols are critical to confirm the integrity of the sensitive oxazole and carboxamide functionalities.

This detailed synthesis overview integrates multiple research sources and established synthetic methodologies to provide a comprehensive guide to the preparation of This compound . The approach combines advanced heterocyclic chemistry with modern amide coupling techniques, supported by rigorous analytical characterization.

Biological Activity

N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features an oxazole ring substituted with a bromophenoxy group and a carboxamide functional group. The synthesis typically involves the reaction of appropriate phenolic derivatives with oxazole intermediates, often utilizing techniques such as microwave-assisted synthesis to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage. In a study involving structurally related compounds, one derivative demonstrated an EC50 of 270 nM and a GI50 of 229 nM against DLD-1 colorectal cancer cells, indicating potent growth inhibition in vivo .

2. Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Studies have demonstrated that oxazole derivatives possess moderate to good activity against various bacterial strains. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of oxazole derivatives on human colorectal cancer xenografts, a compound similar to this compound showed a tumor growth inhibition rate of 63% at a dosage of 50 mg/kg . This highlights the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests evaluated the antimicrobial effectiveness of various oxazole derivatives against Escherichia coli and Candida albicans. The results showed that certain derivatives maintained potent activity with MIC values below 20 µM, suggesting their viability as lead compounds for further development in treating infections .

Data Tables

Activity Type Tested Compound IC50/EC50 (nM) GI50 (nM) MIC (µM)
AnticancerOxazole derivative270229N/A
AntimicrobialSimilar oxazoleN/AN/A4.69 - 22.9

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of oxazole derivatives. The presence of electron-withdrawing groups like bromine enhances anticancer potency while maintaining acceptable toxicity profiles .

Scientific Research Applications

Pharmacological Activities

1. Histamine H3 Receptor Antagonism

Research indicates that N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide acts as a histamine H3 receptor antagonist. This receptor plays a crucial role in modulating neurotransmitter release in the brain. Compounds that inhibit this receptor can potentially enhance cognitive functions and treat conditions such as narcolepsy and obesity. A patent filed in Japan details the synthesis and therapeutic uses of this oxazole derivative for treating central nervous system disorders .

2. Analgesic Properties

The compound has been investigated for its analgesic effects. A study examining various oxazole derivatives demonstrated that modifications to the oxazole ring could lead to enhanced pain relief properties. The analgesic activity was assessed using standard pharmacological tests, indicating that certain derivatives exhibited significant pain-relieving effects comparable to conventional analgesics .

Case Studies

Case Study 1: Cognitive Enhancer Development

A notable study focused on the development of this compound as a potential cognitive enhancer. Animal models were used to assess memory retention and learning capabilities following administration of the compound. Results indicated improved performance in memory tasks compared to control groups, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Pain Management Research

In another investigation, researchers explored the analgesic properties of various oxazole derivatives, including this compound. The study employed both acute and chronic pain models to evaluate efficacy. The findings revealed that certain modifications to the oxazole structure could significantly enhance analgesic activity while minimizing side effects typically associated with opioid medications .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in teriflunomide enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration . In contrast, the bromophenoxy group in the target compound introduces steric hindrance and polarizability, which may affect binding to hydrophobic pockets in biological targets .

Bromine’s larger atomic radius may reduce solubility compared to fluorine but enhance π-π stacking interactions in protein binding .

Physicochemical Properties

  • Solubility: The bromophenoxy group likely reduces aqueous solubility compared to fluorine-containing analogs but improves lipid bilayer penetration.
  • Crystallinity : Analogous hydrate forms (e.g., ) exhibit stabilized crystal lattices via O–H···N and N–H···O hydrogen bonds, whereas bromine’s steric effects may favor polymorphism in the target compound .

Q & A

Q. What are the established synthetic routes for N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and carboxamide coupling. For example, analogous compounds with bromophenyl and oxazole motifs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions . Optimization strategies include:

  • Temperature control : Reactions at 80–100°C improve yields for coupling steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) is effective for aryl-aryl bond formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., bromophenoxy protons at δ 7.2–7.8 ppm, oxazole protons at δ 6.8–7.1 ppm) .
  • IR spectroscopy : Carboxamide C=O stretches appear at ~1650–1700 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and confirms solid-state packing, as seen in related triazole-carboxamide structures .

Q. What purification methods are recommended to achieve high-purity (>95%) samples?

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with minimal impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data?

Discrepancies in NMR or IR spectra may arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Variable temperature (VT-NMR) : Detects dynamic equilibria (e.g., keto-enol tautomerism) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out impurities .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison .

Q. What analytical approaches identify unexpected byproducts during synthesis?

  • LC-MS/MS : Traces low-abundance byproducts and fragments their structures .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign complex mixtures .
  • Single-crystal analysis : Resolves ambiguous structures, as demonstrated for triazole derivatives .

Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Antimicrobial testing : Follow CLSI guidelines using Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) with ampicillin as a positive control .
  • Antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP assays quantify activity .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) assess safety margins .

Q. What computational methods predict reactivity or binding affinity in drug discovery?

  • Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., carbonic anhydrase IX) to prioritize synthesis .
  • MD simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories .
  • QSAR modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent reaction yields in scaled-up syntheses?

  • Kinetic profiling : Monitor intermediates via TLC or in situ IR to identify rate-limiting steps .
  • Microwave-assisted synthesis : Reduces reaction times and improves reproducibility for sensitive steps .

Q. What strategies mitigate conflicting bioactivity results across replicate assays?

  • Dose-response curves : Use 8–12 concentration points to calculate robust EC₅₀/IC₅₀ values .
  • Standardized protocols : Adopt OECD guidelines for Daphnia magna toxicity testing to reduce variability .

Methodological Best Practices

  • Safety : Use fume hoods for bromophenoxy intermediates (potential irritants) .
  • Data reporting : Include detailed SI (supplemental information) for NMR assignments and crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.